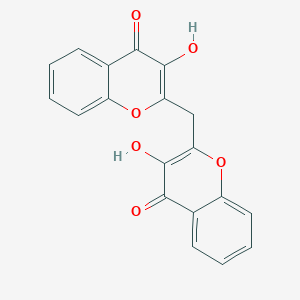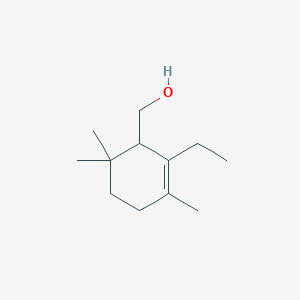
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol is an organic compound with the molecular formula C13H22O. It is a derivative of cyclohexene, characterized by the presence of an ethyl group, three methyl groups, and a hydroxyl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-3,6,6-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 2-ethyl-3,6,6-trimethylcyclohexane.
Substitution: Formation of 2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl halides or amines.
Applications De Recherche Scientifique
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylcyclohex-2-en-1-ylmethanol: Lacks the ethyl group, resulting in different chemical properties.
2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
2,6,6-Trimethylcyclohex-2-en-1-one: Lacks both the ethyl and hydroxyl groups, significantly altering its chemical behavior.
Propriétés
Numéro CAS |
89452-22-2 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C12H22O/c1-5-10-9(2)6-7-12(3,4)11(10)8-13/h11,13H,5-8H2,1-4H3 |
Clé InChI |
UZNBGTYNADTIHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCC(C1CO)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
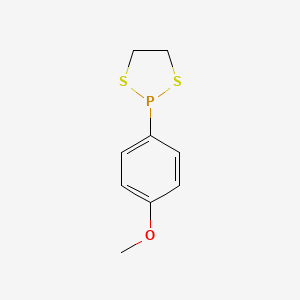
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
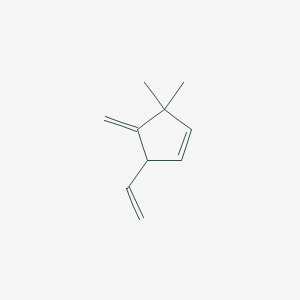
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
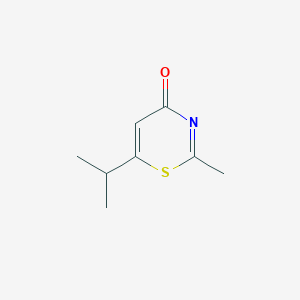
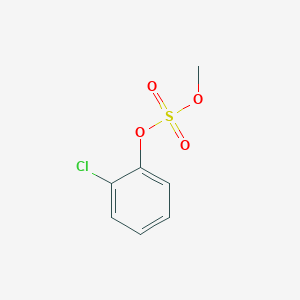
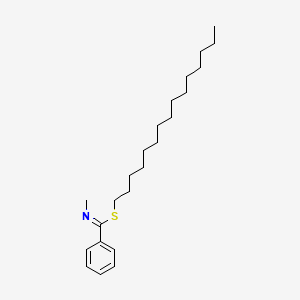
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
